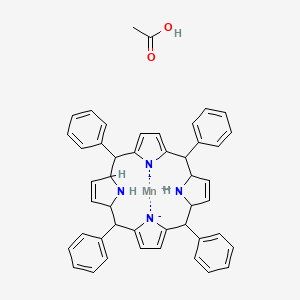
Manganese(III)meso-tetraphenylporphineacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(III)meso-tetraphenylporphineacetate is a coordination compound that features a manganese ion coordinated to a tetraphenylporphyrin ligand and an acetate group. This compound is known for its distinctive green to black powder appearance and has a molecular formula of C46H31MnN4O2 . It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(III)meso-tetraphenylporphineacetate typically involves the reaction of manganese(III) acetate with meso-tetraphenylporphyrin. The reaction is carried out under controlled conditions to ensure the proper coordination of the manganese ion with the porphyrin ligand. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may require heating to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities by chemical manufacturers. These manufacturers follow stringent quality control measures to ensure the purity and consistency of the compound. The production process may involve scaling up the laboratory synthesis methods and optimizing reaction conditions for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(III)meso-tetraphenylporphineacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the manganese ion, which can participate in redox processes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under ambient conditions, although some may require specific temperatures or pressures to proceed efficiently .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield manganese(IV) or manganese(V) species, while reduction reactions may produce manganese(II) complexes .
Wissenschaftliche Forschungsanwendungen
Manganese(III)meso-tetraphenylporphineacetate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Manganese(III)meso-tetraphenylporphineacetate involves the coordination of the manganese ion with the tetraphenylporphyrin ligand, which stabilizes the manganese in its +3 oxidation state. The compound can participate in redox reactions, where the manganese ion undergoes changes in its oxidation state. These redox processes are crucial for the compound’s catalytic activity and its ability to mimic enzyme functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(III)acetate: Similar in its manganese content but lacks the tetraphenylporphyrin ligand, resulting in different chemical properties and applications.
Iron(III)meso-tetraphenylporphineacetate: Contains iron instead of manganese, leading to variations in redox behavior and catalytic activity.
Cobalt(III)meso-tetraphenylporphineacetate:
Uniqueness
Manganese(III)meso-tetraphenylporphineacetate is unique due to its specific coordination environment, which imparts distinct redox properties and catalytic capabilities. The presence of the tetraphenylporphyrin ligand enhances its stability and allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C46H42MnN4O2 |
|---|---|
Molekulargewicht |
737.8 g/mol |
IUPAC-Name |
acetic acid;manganese(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.C2H4O2.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28,33,35,38,40-45,48H;1H3,(H,3,4);/q-2;;+2 |
InChI-Schlüssel |
ZYNOQRXXLXUIGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


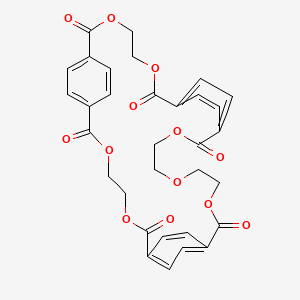
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
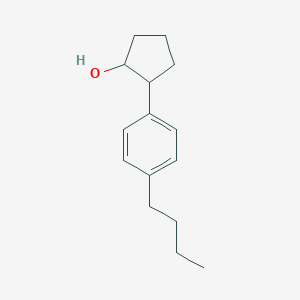

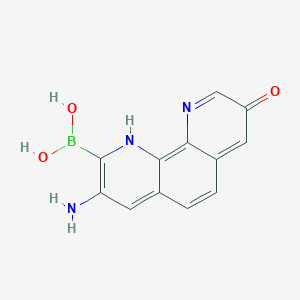
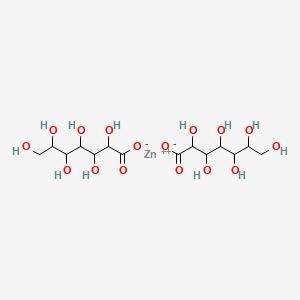
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)


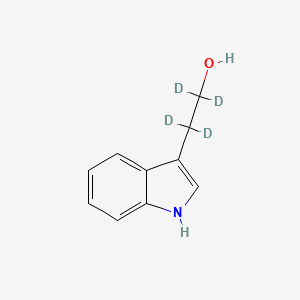
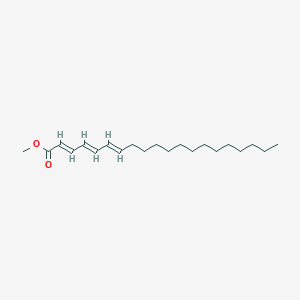
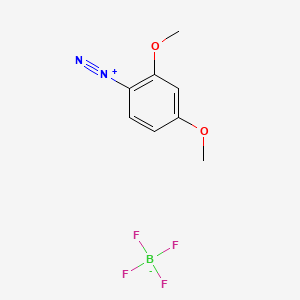
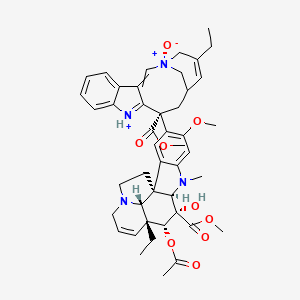
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
